molecular formula C8H5BrF2O2 B1274928 2-Bromo-4,5-difluorophenylacetic acid CAS No. 883502-07-6

2-Bromo-4,5-difluorophenylacetic acid

Cat. No. B1274928
M. Wt: 251.02 g/mol
InChI Key: FQSLXVRCDYUESO-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorophenylacetic acid is a compound that can be associated with the broader class of brominated and fluorinated aromatic compounds, which are often used in various chemical syntheses and have significant applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on similar brominated and fluorinated aromatic compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds often involves halogenation, carboxylation, and other functional group transformations. For instance, the preparation of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene involves a Grignard reaction followed by hydrolysis and reduction, yielding a 68% overall yield . Similarly, the derivatization of carboxylic acids using 4'-bromophenacyl triflate for spectrophotometric detection in high-performance liquid chromatography is another example of the chemical manipulation of brominated compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-4,5-difluorophenylacetic acid.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated aromatic compounds can be complex, with multiple isomers possible due to the positions of the halogen substituents. For example, 2-amino-5-bromobenzoic acid has four different conformers, with the most stable being identified through computational methods . The molecular structure of 2-Bromo-4,5-difluorophenylacetic acid would likely exhibit similar complexity and could be studied using similar experimental and computational techniques.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including photocatalytic reactions, as seen with 2-bromo-3,3,3-trifluoropropene, which was used in a photocatalytic defluorinative reaction with N-aryl amino acids . The presence of a bromine atom in 2-Bromo-4,5-difluorophenylacetic acid suggests that it could also be a candidate for similar radical-based reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents. For instance, the synthesis of 2-bromo-2',4'-dichloroacetophenone included the measurement of physical constants such as density, refractive index, boiling point, and melting point . These properties are crucial for the practical handling and application of these compounds. The properties of 2-Bromo-4,5-difluorophenylacetic acid would need to be determined experimentally following its synthesis.

Scientific Research Applications

Metabolism and Toxicological Studies

  • Metabolic Pathways : A study by Carmo et al. (2005) investigated the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which is structurally related to 2-Bromo-4,5-difluorophenylacetic acid. They found that oxidative deamination resulted in metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), showing the potential metabolic pathways for similar compounds.
  • Identification of Urinary Metabolites : Kanamori et al. (2002) identified metabolites of 2C-B in rat urine, including 4-bromo-2,5-dimethoxyphenylacetic acid, indicating the excretion patterns and potential toxicity profiles of related compounds like 2-Bromo-4,5-difluorophenylacetic acid (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Chemical Analysis

  • Synthesis Techniques : The synthesis of related compounds, such as 3,5-Difluorophenylacetic acid, was explored by Lin Yuan-bin (2007), providing insights into methods that could be applicable for synthesizing 2-Bromo-4,5-difluorophenylacetic acid. This study highlights the Grignard reaction as a key step in synthesis (Lin Yuan-bin, 2007).
  • Analysis of Metabolites : Chen Erlian (2009) conducted an analysis to identify various metabolites of 2C-B in rat urine, including 4-bromo-2,5-dimethoxyphenylacetic acid. This type of analysis can be crucial for understanding the properties and potential uses of 2-Bromo-4,5-difluorophenylacetic acid (Chen Erlian, 2009).

properties

IUPAC Name

2-(2-bromo-4,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSLXVRCDYUESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395677
Record name 2-Bromo-4,5-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-difluorophenylacetic acid

CAS RN

883502-07-6
Record name 2-Bromo-4,5-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-difluorophenylacetic acid
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